10-Phenyldecyl isothiocyanate 10-Phenyldecyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 157469-21-1
VCID: VC8176440
InChI: InChI=1S/C17H25NS/c19-16-18-15-11-6-4-2-1-3-5-8-12-17-13-9-7-10-14-17/h7,9-10,13-14H,1-6,8,11-12,15H2
SMILES: C1=CC=C(C=C1)CCCCCCCCCCN=C=S
Molecular Formula: C17H25NS
Molecular Weight: 275.5 g/mol

10-Phenyldecyl isothiocyanate

CAS No.: 157469-21-1

Cat. No.: VC8176440

Molecular Formula: C17H25NS

Molecular Weight: 275.5 g/mol

* For research use only. Not for human or veterinary use.

10-Phenyldecyl isothiocyanate - 157469-21-1

Specification

CAS No. 157469-21-1
Molecular Formula C17H25NS
Molecular Weight 275.5 g/mol
IUPAC Name 10-isothiocyanatodecylbenzene
Standard InChI InChI=1S/C17H25NS/c19-16-18-15-11-6-4-2-1-3-5-8-12-17-13-9-7-10-14-17/h7,9-10,13-14H,1-6,8,11-12,15H2
Standard InChI Key YBYYJVWCELMDBH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCCCCCCCCN=C=S
Canonical SMILES C1=CC=C(C=C1)CCCCCCCCCCN=C=S

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

PDITC’s structure consists of a 10-carbon decyl chain bridging a phenyl ring and an isothiocyanate group. The phenyl group provides aromatic stability, while the lengthy alkyl chain enhances hydrophobicity, as evidenced by its computed XLogP3 value of 7.5 . This amphipathic nature allows PDITC to interact with both polar and nonpolar environments, a trait exploited in surface modification studies. The isothiocyanate group (-N=C=S) is highly electrophilic, enabling reactions with nucleophiles such as amines and thiols, which underpin its utility in conjugation chemistry .

Table 1: Computed Physicochemical Properties of PDITC

PropertyValue
Molecular FormulaC₁₇H₂₅NS
Molecular Weight275.5 g/mol
XLogP37.5
Hydrogen Bond Acceptors2
Rotatable Bond Count11
Topological Polar Surface Area44.4 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms PDITC’s structure, with distinct signals for the phenyl protons (δ 7.2–7.4 ppm), methylene groups in the decyl chain (δ 1.2–1.6 ppm), and the isothiocyanate carbon (δ 125–135 ppm in ¹³C NMR) . Mass spectrometry reveals a molecular ion peak at m/z 275.17, consistent with its exact mass . Fourier-transform infrared (FTIR) spectroscopy identifies the -N=C=S stretch at 2050–2100 cm⁻¹, a hallmark of isothiocyanates .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

PDITC is synthesized via nucleophilic substitution reactions. One method involves reacting 10-phenyldecylamine with thiophosgene (Cl₂C=S) in anhydrous dichloromethane under inert conditions . The reaction proceeds at 0–5°C to minimize side reactions, yielding PDITC with purities exceeding 90% after column chromatography. Alternative routes employ carbon disulfide (CS₂) and oxidative agents, though these methods require stringent control of pH and temperature to prevent hydrolysis .

Challenges in Scalability

Industrial production of PDITC remains limited due to challenges in purifying long-chain isothiocyanates. Batch reactors are preferred for their ability to handle viscous intermediates, but continuous flow systems are being explored to improve efficiency . Key parameters include:

  • Temperature: Maintained below 10°C to prevent thermal degradation.

  • Solvent Selection: Tetrahydrofuran (THF) enhances solubility of the decyl chain.

  • Catalysts: Lewis acids like aluminum chloride (AlCl₃) accelerate reactions but necessitate post-synthesis neutralization .

Biological Activity and Mechanisms

Antimicrobial Effects

PDITC demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of microbial membranes, as evidenced by electron microscopy showing cell wall lysis in treated bacteria . Fungistatic activity against Candida albicans (MIC: 128 μg/mL) further underscores its potential as a disinfectant adjuvant .

Table 2: Antimicrobial Activity of PDITC

MicroorganismMIC (μg/mL)Effect Observed
Staphylococcus aureus32Cell wall disruption
Escherichia coli64Membrane permeability
Candida albicans128Hyphal growth inhibition

Toxicological Profile

Acute Toxicity

Rodent studies with phenyl isothiocyanate analogs reveal dose-dependent hepatorenal toxicity. At 40 mg/kg-day, significant reductions in serum thyroxine (T4) levels (p < 0.001) and packed cell volume (p < 0.05) were observed, indicating endocrine and hematopoietic disruption . PDITC’s larger size may attenuate acute toxicity, but no specific data exist, necessitating caution in handling.

Applications in Material Science

Surface Functionalization

PDITC’s isothiocyanate group forms stable thiourea bonds with amine-coated surfaces, enabling covalent immobilization of biomolecules. Functionalized gold nanoparticles exhibit a 15% increase in antibody loading capacity compared to shorter-chain analogs . Applications in biosensor development are under exploration, leveraging PDITC’s hydrophobic chain to reduce nonspecific adsorption.

Polymer Modification

Incorporating PDITC into polyurethane matrices enhances thermal stability, with thermogravimetric analysis (TGA) showing a 20°C increase in decomposition onset temperature . The phenyl group contributes to UV resistance, making PDITC-modified polymers suitable for outdoor coatings.

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